molecular formula C20H19N3O3 B8256839 Tadalafil Impurity B

Tadalafil Impurity B

Cat. No.: B8256839
M. Wt: 349.4 g/mol
InChI Key: QWRJNDUNSMFZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tadalafil Impurity B is a chemical compound that is often encountered as a byproduct during the synthesis of Tadalafil, a medication used to treat erectile dysfunction. This impurity is significant in the pharmaceutical industry as it can affect the purity and efficacy of the final product. Understanding its properties, synthesis, and behavior is crucial for ensuring the quality of Tadalafil.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tadalafil Impurity B can be synthesized through various methods. One common approach involves the acetylation of a precursor compound using acetic anhydride in dimethylformamide (DMF) as a solvent . This method is preferred due to its simplicity and the high purity of the resulting impurity.

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process typically includes steps such as heating, reflux, and vacuum concentration to isolate the impurity .

Chemical Reactions Analysis

Types of Reactions

Tadalafil Impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces simpler, hydrogenated compounds .

Scientific Research Applications

Tadalafil Impurity B has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tadalafil Impurity B is not as well-studied as that of Tadalafil itself. it is believed to interact with similar molecular targets, such as phosphodiesterase type-5 (PDE-5). This interaction can affect the levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sildenafil Impurity A
  • Vardenafil Impurity C
  • Avanafil Impurity D

Uniqueness

Tadalafil Impurity B is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it is often used as a benchmark for the synthesis and quality control of Tadalafil. Its distinct properties make it a valuable tool in pharmaceutical research and development .

By understanding this compound in detail, researchers and industry professionals can ensure the production of high-quality Tadalafil, ultimately benefiting patients who rely on this medication.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRJNDUNSMFZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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